REACTION_CXSMILES
|
C[O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[C:5]([CH3:12])[CH:4]=1.[NH2:13][C:14]1[CH:19]=[C:18]([O:20]C)[CH:17]=[C:16]([Br:22])[C:15]=1O>>[Br:22][C:16]1[C:15]2[O:9][C:7]([C:6]3[CH:10]=[CH:11][C:3]([OH:2])=[CH:4][C:5]=3[CH3:12])=[N:13][C:14]=2[CH:19]=[C:18]([OH:20])[CH:17]=1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=CC(=C1)OC)Br)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
was obtained as a light purple solid, m.p. 120-135° C.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2N=C(OC21)C2=C(C=C(C=C2)O)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |